1-(5-Bromo-3-fluoropyridin-2-yl)-4-methylpiperazine
Description
1-(5-Bromo-3-fluoropyridin-2-yl)-4-methylpiperazine is a heterocyclic compound featuring a pyridine ring substituted with bromo (Br) and fluoro (F) groups at positions 5 and 3, respectively, and a 4-methylpiperazine moiety at position 2. The compound’s structure combines halogenated aromaticity with a flexible piperazine group, making it a candidate for drug discovery, particularly in targeting receptors or enzymes where halogen bonding and steric effects are critical.
Properties
IUPAC Name |
1-(5-bromo-3-fluoropyridin-2-yl)-4-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN3/c1-14-2-4-15(5-3-14)10-9(12)6-8(11)7-13-10/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWUCAUAJGBMNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=N2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3-fluoropyridin-2-yl)-4-methylpiperazine typically involves the following steps:
Bromination and Fluorination: The starting material, pyridine, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions.
Piperazine Substitution: The brominated and fluorinated pyridine derivative is then reacted with 4-methylpiperazine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-3-fluoropyridin-2-yl)-4-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation can produce a pyridine N-oxide .
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development
1-(5-Bromo-3-fluoropyridin-2-yl)-4-methylpiperazine serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders. Its structural features allow it to act as a ligand in receptor binding studies, influencing pathways such as cell signaling and enzyme activity. Notably, it has been evaluated for its potential as a protein kinase inhibitor, which is significant in cancer therapy due to the critical role of kinases in cell cycle regulation.
Biological Activity
Research indicates that this compound exhibits promising biological activity:
- Antimicrobial Activity : It has shown effectiveness against resistant bacterial strains, demonstrating potential as an antibiotic.
- Anticancer Properties : In vitro studies have reported IC50 values ranging from 10 to 50 µM against various cancer cell lines, indicating moderate to strong anticancer activity.
Case Study: Antimicrobial Efficacy
A study assessed the compound's effectiveness against resistant bacterial strains, revealing a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics.
Case Study: Cancer Cell Line Studies
In vitro assays using various cancer cell lines demonstrated that the compound inhibited cell proliferation significantly, with IC50 values suggesting its potential as an anticancer agent.
Material Science Applications
This compound's unique electronic properties make it valuable in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its ability to participate in coupling reactions enables the formation of complex materials with tailored electronic properties.
Biological Studies
The compound serves as a probe in biological studies to investigate the function of specific proteins and enzymes. Its interactions can be utilized to elucidate mechanisms underlying various biological processes, enhancing our understanding of molecular biology.
Industrial Applications
In addition to its roles in medicinal chemistry and material science, this compound is employed in the synthesis of agrochemicals and specialty chemicals. Its unique properties facilitate the development of novel compounds with specific functionalities required in agricultural applications.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-fluoropyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The piperazine ring provides additional sites for interaction, potentially modulating the compound’s activity and pharmacokinetic properties .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogs
Biological Activity
1-(5-Bromo-3-fluoropyridin-2-yl)-4-methylpiperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a brominated pyridine ring and a piperazine moiety, which contribute to its unique chemical properties. The presence of the bromine and fluorine substituents enhances its lipophilicity, potentially improving its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H13BrF2N3 |
| Molecular Weight | 344.15 g/mol |
| Lipophilicity | High |
| Solubility | Moderate |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The brominated pyridine ring can facilitate hydrogen bonding and π-π interactions, while the piperazine moiety enhances solubility and bioavailability.
Target Interaction
Research indicates that this compound may act as a ligand in receptor binding studies, influencing pathways such as cell signaling and enzyme activity. Its potential as a protein kinase inhibitor has been noted, which is significant in cancer therapy due to the critical role of kinases in cell cycle regulation.
Biological Activity
This compound has shown promising results in various biological assays:
- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against several bacterial strains, making it a candidate for further development as an antibiotic.
- Anticancer Properties : The compound has been evaluated for its anticancer effects, particularly through its inhibition of specific kinases involved in tumor growth and proliferation. In vitro studies reported IC50 values suggesting significant potency against cancer cell lines.
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Efficacy : A study assessed the compound's effectiveness against resistant bacterial strains, demonstrating a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics .
- Cancer Cell Line Studies : In vitro assays using various cancer cell lines revealed that the compound inhibited cell proliferation with IC50 values ranging from 10 to 50 µM, indicating moderate to strong anticancer activity .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
